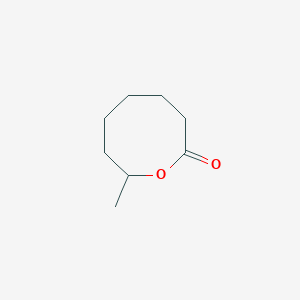
8-Methyloxocan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyloxocan-2-one is an organic compound belonging to the class of oxocanes It is a cyclic ether with a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyloxocan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 8-methyl-1,8-octanediol using acidic or basic catalysts. The reaction conditions often include elevated temperatures and the presence of a dehydrating agent to facilitate the formation of the oxocane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyloxocan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted oxocanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Methyloxocan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in industrial processes.
Wirkmechanismus
The mechanism of action of 8-Methyloxocan-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, affecting their activity. The cyclic structure of the compound also allows it to interact with lipid membranes, potentially altering their properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyloxolane: A similar cyclic ether with a different ring size.
2-Methyltetrahydrofuran: Another cyclic ether with a different functional group.
Uniqueness
8-Methyloxocan-2-one is unique due to its specific ring size and the presence of a ketone functional group. This combination of features gives it distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
119366-72-2 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
8-methyloxocan-2-one |
InChI |
InChI=1S/C8H14O2/c1-7-5-3-2-4-6-8(9)10-7/h7H,2-6H2,1H3 |
InChI-Schlüssel |
NOGNGNMOBZCSSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


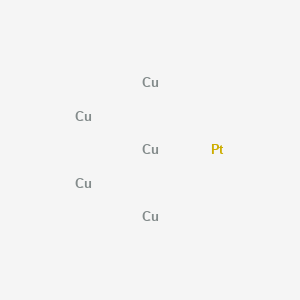
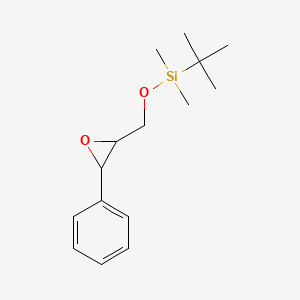
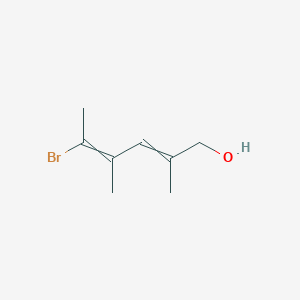
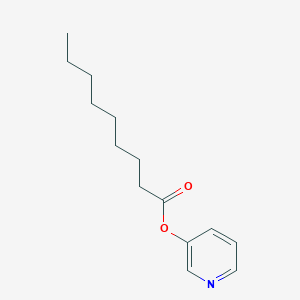
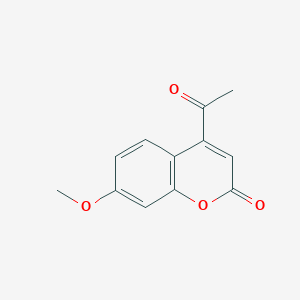
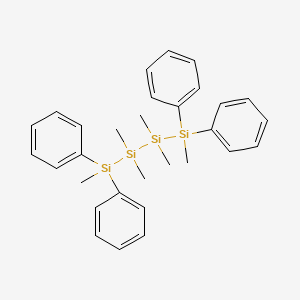
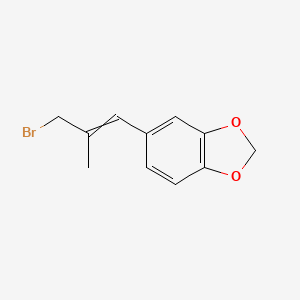
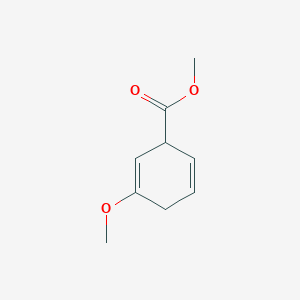
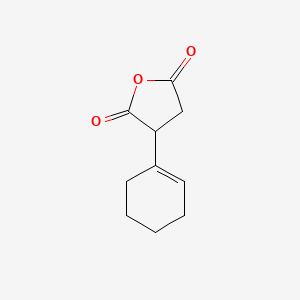
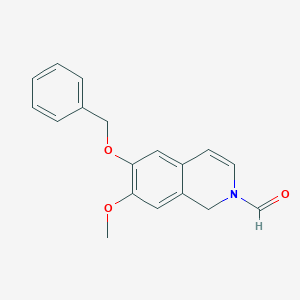
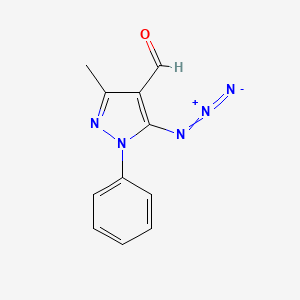

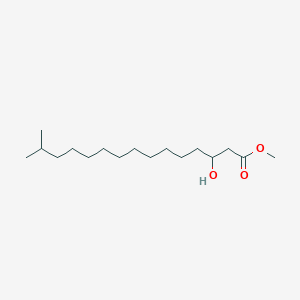
![Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate](/img/structure/B14296179.png)
